(E)-N-Desmethyl Olopatadine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterated derivative of N-Desmethyl Olopatadine, which is a metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used primarily in the treatment of allergic conjunctivitis and rhinitis . The deuterated form, (E)-N-Desmethyl Olopatadine-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other substituents under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to trace the metabolic fate of Olopatadine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olopatadine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Olopatadine products.
Mechanism of Action
The mechanism of action of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of Olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions . By stabilizing mast cells, it prevents the release of inflammatory mediators such as leukotrienes and thromboxanes. This action helps in reducing symptoms of allergic conjunctivitis and rhinitis.
Comparison with Similar Compounds
Olopatadine: The parent compound, used for treating allergic conditions.
N-Desmethyl Olopatadine: A metabolite of Olopatadine with similar pharmacological properties.
Olopatadine-d3 Hydrochloride: Another deuterated derivative used in similar research applications.
Uniqueness: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolic pathways and pharmacokinetics of Olopatadine.
Properties
Molecular Formula |
C20H22ClNO3 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
2-[(11E)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7+;/i1D3; |
InChI Key |
YWGZLVNORDTDQI-WXYXAYLUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.